molecular formula C15H20Cl2N2O B13003840 2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide

2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B13003840
M. Wt: 315.2 g/mol
InChI Key: KCMFYXNUGQMOJX-UHFFFAOYSA-N
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Description

2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylmethyl group attached to an amino group, which is further connected to an acetamide moiety substituted with a 3,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexylmethylamine with an appropriate acylating agent to form an intermediate.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 3,4-dichlorophenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the amino or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide: can be compared with other acetamide derivatives that have similar structural features but different substituents.

    N-(3,4-Dichlorophenyl)acetamide: Lacks the cyclohexylmethylamino group.

    Cyclohexylmethylamine: Lacks the acetamide and dichlorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

2-(cyclohexylmethylamino)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C15H20Cl2N2O/c16-13-7-6-12(8-14(13)17)19-15(20)10-18-9-11-4-2-1-3-5-11/h6-8,11,18H,1-5,9-10H2,(H,19,20)

InChI Key

KCMFYXNUGQMOJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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